Sigma-2 Receptor Binding Affinity
The compound exhibits a quantifiable binding affinity for the sigma-2 receptor, a key target in neurological and oncological research. It demonstrates a Ki of 90 nM against the sigma-2 receptor in rat PC12 cells [1]. In contrast, its activity at the sigma-1 receptor is significantly weaker, with a Ki of 841 nM in guinea pig brain assays [2]. This results in a ~9.3-fold selectivity for sigma-2 over sigma-1.
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | 90 nM (sigma-2); 841 nM (sigma-1) |
| Comparator Or Baseline | Sigma-1 receptor binding affinity |
| Quantified Difference | 9.3-fold selectivity for sigma-2 over sigma-1 |
| Conditions | sigma-2: rat PC12 cells; sigma-1: guinea pig brain homogenate with [3H](+)-pentazocine |
Why This Matters
This selective binding profile differentiates the compound for assays requiring specific sigma-2 receptor engagement with minimal sigma-1 interference.
- [1] BindingDB BDBM50604967. Binding affinity to sigma 2 receptor. Ki: 90 nM. View Source
- [2] BindingDB BDBM50604967. Displacement of [3H](+)-pentazocine from sigma 1 receptor. Ki: 841 nM. View Source
